molecular formula C8H9NO2 B13618343 Benzene, 1-methyl-4-(nitromethyl)- CAS No. 29559-27-1

Benzene, 1-methyl-4-(nitromethyl)-

Cat. No.: B13618343
CAS No.: 29559-27-1
M. Wt: 151.16 g/mol
InChI Key: SCLRUEQYJQUIJT-UHFFFAOYSA-N
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Description

Chemical Structure: Benzene, 1-methyl-4-(nitromethyl)- (CAS: 29559-27-1) is a para-substituted benzene derivative with a methyl group (-CH₃) at position 1 and a nitromethyl group (-CH₂NO₂) at position 4. Its molecular formula is C₈H₉NO₂, and its molecular weight is 151.14 g/mol . The nitromethyl substituent introduces electron-withdrawing effects, influencing reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(nitromethyl)- typically involves the nitration of toluene. This process is carried out by treating toluene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The reaction mixture is maintained at this temperature for about half an hour, resulting in the formation of 4-nitrotoluene .

Industrial Production Methods: On an industrial scale, the production of 4-nitrotoluene follows a similar nitration process but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The nitration process is followed by purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methyl-4-(nitromethyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Scientific Research Applications

Benzene, 1-methyl-4-(nitromethyl)- is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(nitromethyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

p-Nitrotoluene (1-Methyl-4-nitrobenzene)

  • Formula: C₇H₇NO₂
  • Molecular Weight : 137.14 g/mol
  • CAS : 99-99-0
  • Key Differences: The nitro group (-NO₂) is directly attached to the benzene ring, unlike the nitromethyl group (-CH₂NO₂) in the target compound. p-Nitrotoluene is less sterically hindered and may exhibit higher thermal stability due to the absence of an additional methylene spacer. Applications: Intermediate in dye synthesis and explosives .

Benzene, 1-Chloro-4-methyl- (p-Chlorotoluene)

  • Formula : C₇H₇Cl
  • Molecular Weight : 126.58 g/mol
  • CAS : 106-43-4
  • Key Differences :
    • Substituted with a chloro (-Cl) group instead of nitromethyl.
    • Lower molecular weight and polarity compared to the nitro-containing target compound.
    • Applications: Solvent and intermediate in organic synthesis .

Benzene, 1-Methyl-4-(1-methylethyl)- (p-Cymene)

  • Formula : C₁₀H₁₄
  • Molecular Weight : 134.22 g/mol
  • CAS: Not explicitly provided, but structurally identified .
  • Key Differences: Features an isopropyl group (-CH(CH₃)₂) instead of nitromethyl. Non-polar and widely used in essential oils for insecticidal properties (e.g., 66% aphid mortality at 35% concentration after 24 hours) .

Benzene, 1-(Chloromethyl)-4-nitro- (p-Nitrobenzyl Chloride)

  • Formula: C₇H₆ClNO₂
  • Molecular Weight : 171.58 g/mol
  • CAS : 100-14-1
  • Key Differences: Contains a reactive chloromethyl (-CH₂Cl) group, enabling nucleophilic substitution reactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Profile
Benzene, 1-methyl-4-(nitromethyl)- 151.14 Not reported Likely low in water Electrophilic due to -CH₂NO₂ group
p-Nitrotoluene 137.14 238–240 Insoluble in water Stable under standard conditions
p-Chlorotoluene 126.58 162–164 Low water solubility Reacts with strong bases/oxidizers
p-Cymene 134.22 177 Insoluble in water Oxidizes to cuminic acid

Biological Activity

Benzene, 1-methyl-4-(nitromethyl)-, also known as 1-methyl-4-nitromethylbenzene or CAS Number 29559-27-1, is a nitro-substituted aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

  • Molecular Formula : C8_8H9_9NO2_2
  • Molecular Weight : 151.163 g/mol
  • Structure : The compound features a methyl group and a nitromethyl group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of Benzene, 1-methyl-4-(nitromethyl)- exhibit antimicrobial activity . Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The nitro group plays a crucial role in these interactions by facilitating the formation of reactive oxygen species (ROS), which are known to contribute to cell death in cancerous tissues .

The biological activity of Benzene, 1-methyl-4-(nitromethyl)- is largely attributed to its ability to undergo electrophilic aromatic substitution reactions , where the nitro group acts as an electron-withdrawing substituent. This alteration in electron density on the benzene ring enhances its reactivity towards nucleophiles, leading to various biochemical interactions:

  • Electrophilic Attack : The nitromethyl group can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to mutagenic effects.
  • Oxidative Stress Induction : The generation of ROS can disrupt cellular homeostasis and trigger apoptotic pathways in cancer cells .

Toxicological Profile

The toxicological assessment of Benzene, 1-methyl-4-(nitromethyl)- reveals several health risks associated with exposure:

  • Acute Effects : Short-term exposure may lead to skin irritation and respiratory issues. High concentrations can cause methemoglobinemia, resulting in symptoms such as headache and dizziness .
  • Chronic Effects : Long-term exposure raises concerns regarding potential carcinogenicity due to structural similarities with known carcinogens like toluene. However, specific studies on Benzene, 1-methyl-4-(nitromethyl)- have not conclusively classified it as a carcinogen .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Benzene, 1-methyl-4-(nitromethyl)- against common pathogens. Results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli at varying concentrations, indicating its potential as a therapeutic agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of Benzene, 1-methyl-4-(nitromethyl)- on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by inducing apoptosis at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
2580
5055
10030

Q & A

Basic Research Questions

Q. What synthetic routes are available for Benzene, 1-methyl-4-(nitromethyl)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nitration or substitution reactions. For example, nitromethyl groups can be introduced via radical nitration or nucleophilic substitution on pre-functionalized toluene derivatives. Optimization requires controlling reaction temperature (e.g., 40–60°C for nitration to avoid byproducts) and stoichiometric ratios of reagents like nitric acid or nitroalkane precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify methyl and nitromethyl groups (e.g., nitromethyl protons at δ 4.5–5.0 ppm; aromatic protons split due to substituent effects) .
  • IR : Strong absorption bands at ~1540 cm1^{-1} (asymmetric NO2_2 stretch) and ~1370 cm1^{-1} (symmetric NO2_2 stretch) confirm the nitro group .
  • Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (m/z 151 for C8_8H9_9NO2_2) and fragmentation patterns (e.g., loss of NO2_2 or CH3_3) .

Q. What are the recommended storage conditions to prevent degradation of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer: Store in amber vials at –20°C under inert gas (argon/nitrogen) to mitigate photolytic decomposition and oxidation. Avoid prolonged exposure to light or moisture, as nitro groups are prone to hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the nitromethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer: The nitromethyl group is a strong meta-directing, deactivating substituent. Computational studies (e.g., DFT) show decreased electron density at the aromatic ring, favoring meta-substitution. Experimental validation involves competitive EAS reactions (e.g., nitration or halogenation) followed by regioselectivity analysis via HPLC or 1H^1H NMR .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use B3LYP/6-311+G(d,p) basis sets for accurate energy profiles .
  • Molecular Dynamics (MD) : Simulate thermal stability and decomposition pathways (e.g., C–NO2_2 bond cleavage) under varying temperatures .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

  • Calorimetry : Measure Δf_fH° via bomb calorimetry and compare with computational predictions (e.g., G4 thermochemical protocols) .
  • Error Analysis : Re-examine synthesis purity (GC-MS) and solvent effects in calorimetric measurements. Cross-validate with NIST Chemistry WebBook data .

Q. What are the challenges in achieving regioselective functionalization of Benzene, 1-methyl-4-(nitromethyl)-, and how can they be addressed?

Methodological Answer: Steric hindrance from the methyl and nitromethyl groups complicates substitution. Strategies include:

  • Directed C–H Activation : Use palladium catalysts with directing groups (e.g., pyridine auxiliaries) to override inherent substituent effects .
  • Photoredox Catalysis : Leverage light-mediated reactions for selective C–C bond formation at less hindered positions .

Properties

CAS No.

29559-27-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-methyl-4-(nitromethyl)benzene

InChI

InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3

InChI Key

SCLRUEQYJQUIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+](=O)[O-]

Origin of Product

United States

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